molecular formula C7H8N4 B1391747 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-73-0

3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

货号: B1391747
CAS 编号: 1186608-73-0
分子量: 148.17 g/mol
InChI 键: YMIOCQRPGZZJIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name for 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is This compound , reflecting its fused bicyclic structure comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7) . The numbering follows the orientation where the pyrazole nitrogen at position 1 is adjacent to the pyridine ring (Figure 1). The molecular formula is C₇H₈N₄ , with a calculated molecular weight of 148.17 g/mol .

Key Structural Features:

  • Pyrazole ring : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Pyridine ring : A six-membered aromatic ring fused to the pyrazole at positions 3 and 4.
  • Substituents : A methyl group at position 3 and an amino group at position 5 .

The SMILES notation (CC1=C2C=C(C=NC2=NN1)N ) and InChIKey (YMIOCQRPGZZJIL-UHFFFAOYSA-N ) further define connectivity and stereoelectronic properties .

Table 1: Molecular descriptors of this compound
Property Value
Molecular formula C₇H₈N₄
Molecular weight 148.17 g/mol
SMILES CC1=C2C=C(C=NC2=NN1)N
InChIKey YMIOCQRPGZZJIL-UHFFFAOYSA-N
Tautomeric preference 1H-form (37.03 kJ/mol stabilization)

Crystallographic Analysis and Tautomeric Forms

X-ray diffraction studies of analogous pyrazolo[3,4-b]pyridines reveal a planar bicyclic core stabilized by π-conjugation . While crystallographic data for the title compound remain unreported, structural inferences are drawn from closely related derivatives:

Key Observations:

  • Tautomerism : The 1H-tautomer dominates over the 2H-form due to resonance stabilization, as confirmed by AM1 calculations .
  • Hydrogen bonding : The amino group at position 5 participates in intramolecular N–H···N interactions, while the methyl group at position 3 imposes steric constraints on packing .
  • Bond lengths :
    • Pyrazole C–N: 1.33–1.35 Å (consistent with aromatic delocalization) .
    • Pyridine C–C: 1.39–1.42 Å .
Table 2: Comparative bond lengths (Å) in pyrazolo[3,4-b]pyridine derivatives
Bond Type Average Length (Å)
Pyrazole C–N 1.34 ± 0.01
Pyridine C–C 1.40 ± 0.02
C3–CH₃ (methyl) 1.48 ± 0.01

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) studies at the B3LYP/6-31G* level provide insights into electronic properties:

Key Findings:

  • Frontier molecular orbitals :
    • HOMO : Localized on the pyrazole ring and amino group, indicating nucleophilic reactivity.
    • LUMO : Distributed across the pyridine ring, suggesting electrophilic susceptibility .
  • Dipole moment : 4.12 D, reflecting charge separation between the electron-rich amino group and electron-deficient pyridine moiety .
  • Aromaticity : Nucleus-independent chemical shift (NICS) values confirm aromatic character in both rings (NICS(1) = −10.2 for pyrazole; −9.8 for pyridine) .
Table 3: Computed electronic properties
Property Value
HOMO energy (eV) −6.24
LUMO energy (eV) −1.87
HOMO-LUMO gap (eV) 4.37
Dipole moment (D) 4.12

属性

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOCQRPGZZJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677613
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186608-73-0
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生化分析

Biochemical Properties

3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound acts as an inhibitor of TRKs, thereby affecting the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the concentration and duration of exposure, highlighting the importance of optimizing experimental conditions for desired outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Therefore, careful dose optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving organic cation transporters. Once inside the cells, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

生物活性

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various molecular targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused pyrazole and pyridine ring system, characterized by a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C7H8N4C_7H_8N_4, with a molecular weight of approximately 148.17 g/mol. The structural properties contribute to its lipophilicity and stability, making it suitable for further derivatization in drug design.

Interaction with Tropomyosin Receptor Kinases (TRKs)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting tropomyosin receptor kinases (TRKs). TRKs are critical in regulating cell proliferation and differentiation. The compound binds to the active site of TRKs, effectively inhibiting their kinase activity, which is particularly relevant in cancer biology where aberrant TRK signaling is implicated in various malignancies .

Cellular Effects
Research indicates that this compound significantly inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The inhibition of TRK activity leads to reduced cell growth and survival in these models .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-712TRK inhibition
HCT-11615TRK inhibition

These findings indicate that the compound exhibits potent anti-proliferative effects through targeted inhibition of signaling pathways associated with tumor growth .

In Vivo Studies

Preclinical studies involving animal models have further validated the anti-cancer potential of this compound. For instance, administration of this compound in xenograft models resulted in significant tumor regression compared to control groups. These studies highlight its potential as a therapeutic agent in oncology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity:

StepReaction TypeYield (%)
Step 1Nitration70
Step 2Reduction85
Step 3Cyclization90

These methods not only facilitate the production of the compound but also allow for modifications that may enhance biological activity or reduce toxicity .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its targets.
  • Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in human subjects.
  • Analog Development : Exploring structural analogs to optimize pharmacological properties and broaden therapeutic applications.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C7_7H8_8N4_4
  • Molecular Weight : Approximately 148.17 g/mol
  • Structural Features : The compound features a fused pyrazole and pyridine ring system with a methyl group at the 3-position of the pyrazole ring. This structure contributes to its lipophilicity and stability, making it suitable for further derivatization in drug design .

Cancer Treatment

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound primarily exerts its effects by inhibiting tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. In laboratory studies, this compound demonstrated significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50_{50} values in the nanomolar range .

Neurodegenerative Disorders

The compound is also being explored for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Research Findings : Studies indicate that derivatives of pyrazolo[3,4-b]pyridines can inhibit specific protein kinases involved in neurodegeneration. These compounds are being tested for their ability to modulate kinase activity associated with these disorders, potentially leading to new therapeutic strategies .

Synthesis and Derivatization

This compound serves as a key building block for synthesizing various pharmaceutical agents.

Synthetic Methods

The synthesis typically involves:

  • Starting Materials : Using preformed pyrazoles or pyridines.
  • Common Reactions : The compound can be synthesized through palladium-catalyzed reactions under hydrogenation conditions, yielding high purity and yield .

Case Study 1: Cancer Cell Line Inhibition

A study demonstrated that this compound effectively inhibited the growth of MCF-7 cells by inducing apoptosis through TRK inhibition. The findings suggest potential for developing targeted therapies against breast cancer.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, derivatives of this compound showed protective effects on neuronal cells under stress conditions. The inhibition of specific kinases related to cell survival pathways was noted, highlighting its therapeutic promise in neuroprotection.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent positions and types. Key analogues include:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituents Molecular Formula Key Biological Activity Source
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Methyl (C3), amine (C5) C₇H₉N₄ Dual CDK8/19, c-KIT, PDGFRα inhibition
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Fluoro (C5), amine (C3) C₆H₅FN₄ GSK-3 inhibition
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Methyl (C1 and C3), amine (C5) C₈H₁₀N₄ Undisclosed (structural analogue)
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Chlorophenyl, methylthio, carboxylate C₂₄H₂₀ClN₃O₂S Anticancer activity (in vitro)
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Iodo (C5), methyl (C1), amine (C3) C₇H₈IN₄ Safety concerns (GHS data)

Key Research Findings and Implications

  • Pharmacophore Optimization : The 3-methyl group in the target compound is critical for kinase selectivity, as removal or repositioning (e.g., 6-methyl isomer) diminishes activity .
  • Structure-Activity Relationships (SAR) :
    • Position 5 : Amine or fluorine substituents enhance hydrogen bonding with kinase ATP pockets.
    • Position 3 : Methyl groups improve steric fit, while bulkier substituents (e.g., phenyl) may reduce off-target effects .
  • Therapeutic Potential: The MSC series (target compound) outperforms pyridine-based CCT inhibitors in dual CDK8/19 inhibition, highlighting its scaffold superiority .

准备方法

Condensation Reactions Using 3-Methyl-1-phenyl-1H-pyrazol-5-amine

A widely reported method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with suitable aldehydes or enones under acidic catalysis to form the pyrazolo[3,4-b]pyridine core.

  • Typical procedure : Reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in the presence of trifluoroacetic acid (TFA) in anhydrous toluene under reflux conditions for several hours yields the target compound with good efficiency.

  • Catalyst and solvent optimization : Studies have shown that silver salts such as Ag(CF3CO2) combined with triflic acid (TfOH) in solvents like N,N-dimethylacetamide (DMAc) at 100 °C for 2 hours optimize yields for similar pyrazolo[3,4-b]pyridine derivatives.

  • Mechanistic insights : The reaction proceeds via initial condensation to form an intermediate, followed by a 6-endo-dig cyclization catalyzed by silver ions, resulting in the fused bicyclic structure after demetallation.

Multicomponent Reactions (MCRs)

  • A novel and efficient method involves multicomponent reactions combining aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole derivatives under mild conditions.

  • This approach offers wide substrate scope, high yields, and operational simplicity, facilitating the synthesis of pyrazolo[3,4-b]pyridine derivatives including amino-substituted variants.

Palladium-Catalyzed Cross-Coupling and Subsequent Cyclization

  • Advanced synthetic routes use palladium-catalyzed cross-coupling reactions to install substituents on the pyrazolo[3,4-b]pyridine scaffold, followed by acid-mediated cyclization steps.

  • For example, Pd(PPh3)4 catalyzed reactions with appropriate boron or halide reagents in dioxane/water mixtures at elevated temperatures yield intermediates that can be cyclized to the target compound.

Method Type Key Reactants Catalysts/Additives Conditions Yield Range (%) Notes
Condensation with enones/aldehydes 3-methyl-1-phenyl-1H-pyrazol-5-amine + enone/aldehyde Ag(CF3CO2), TfOH, TFA DMAc or toluene, reflux or 100 °C, 2-5 h 50-80 Proceed via 6-endo-dig cyclization; silver catalysis enhances cyclization efficiency
Multicomponent reaction (MCR) Aromatic aldehydes + N-methyl-1-(methylthio)-2-nitroethen-1-amine + 3-aminopyrazole None or mild acid catalysis Room temp or mild heating High (70-90) Simple operation, broad substrate scope, high yields
Pd-catalyzed cross-coupling + cyclization Pyrazolo[3,4-b]pyridine precursors + boron/halide reagents Pd(PPh3)4, S-Phos, X-Phos, bases Dioxane:H2O, 100 °C, 7-24 h 50-55 Enables functionalization; requires multiple steps
  • The cascade 6-endo-dig cyclization mechanism facilitated by silver salts is a key advancement, allowing selective formation of the pyrazolo[3,4-b]pyridine ring system with control over halogenation and substitution patterns.

  • Multicomponent reactions represent a green and efficient synthetic route, reducing the number of steps and purification requirements while maintaining high yields and functional group tolerance.

  • Palladium-catalyzed methods provide versatility for late-stage functionalization, enabling the synthesis of diverse derivatives for biological evaluation, though they require more complex reaction setups and longer reaction times.

The preparation of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is well-established through several synthetic methodologies. Condensation reactions using 3-methyl-1-phenyl-1H-pyrazol-5-amine with electrophilic partners under acid and silver catalysis remain a robust approach. Multicomponent reactions offer an efficient alternative with operational simplicity and high yields. Palladium-catalyzed cross-coupling expands the chemical space for derivatives but involves more elaborate procedures. These methods collectively provide a comprehensive toolkit for synthesizing this important heterocyclic compound for further pharmaceutical and chemical research.

常见问题

Q. What are the common synthetic routes for preparing 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting 1,3-dialkyl-1H-pyrazole-5-amine precursors with aromatic aldehydes under acid-catalyzed conditions. For example, trifluoroacetic acid (TFA) in toluene is used to facilitate the formation of the fused pyrazolo[3,4-b]pyridine core via α,β-unsaturated ketone intermediates . Key steps include refluxing the reactants with catalytic TFA, followed by purification via column chromatography. Yield optimization often depends on stoichiometric ratios and solvent choice.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR spectra typically show distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm), while HRMS confirms the molecular ion peak (e.g., m/z 311.1294 for C₂₀H₁₅N₄) . X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the fused heterocyclic system and substituent positions .

Q. What analytical techniques are used to assess the purity of this compound?

Purity is evaluated via HPLC (with UV detection at λ ~254 nm), melting point analysis, and thin-layer chromatography (TLC). For instance, a melting point range of 133–134°C indicates high crystallinity, while HPLC retention times are compared against known standards . Impurity profiling may also involve LC-MS to detect byproducts from incomplete cyclization or side reactions .

Advanced Research Questions

Q. How can transition-metal-catalyzed C–H arylation be applied to modify the pyrazolo[3,4-b]pyridine scaffold?

Direct C–H functionalization using palladium or copper catalysts enables regioselective introduction of aryl/heteroaryl groups. For example, Pd(OAc)₂ with PPh₃ in the presence of Et₃N facilitates coupling of nitro-substituted heteroarenes at the pyridine ring’s C4 position . Optimizing ligand choice (e.g., phosphine vs. carbene ligands) and reaction temperature (80–120°C) improves yield and minimizes dehalogenation side reactions.

Q. What strategies address discrepancies in biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or solubility differences. For PDE4 inhibitors like EPPA-1, comparative studies using standardized in vitro (e.g., LPS-induced TNF-α inhibition in human PBMCs) and in vivo models (e.g., rat pulmonary neutrophilia) are critical. Dose-response curves (IC₅₀/D₅₀) and therapeutic indices (e.g., pica feeding vs. anti-inflammatory potency) help reconcile discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like BRAF kinase or PDE4. For example, docking 3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine into the ATP-binding pocket of BRAF V600E identifies key hydrogen bonds with Cys532 and π-π stacking with Phe583 . Free energy perturbation (FEP) calculations further refine substituent effects on binding thermodynamics.

Q. What experimental protocols mitigate challenges in synthesizing halogenated derivatives (e.g., 5-iodo or 5-fluoro analogs)?

Halogenation requires careful control of electrophilic substitution conditions. For 5-iodo derivatives, N-iodosuccinimide (NIS) in DMF at 0°C minimizes over-iodination . Fluorination via Balz-Schiemann reactions (e.g., using diazonium tetrafluoroborate intermediates) ensures high regioselectivity, though purification via silica gel chromatography is essential to remove residual boronates .

Methodological Notes

  • Data Validation : Cross-reference NMR/HRMS data with published spectra (e.g., PubChem ) to confirm assignments.
  • Reaction Optimization : Use design of experiments (DoE) to screen catalysts (e.g., TFA vs. HCl) and solvents (toluene vs. DMF) .
  • Biological Assays : Include positive controls (e.g., roflumilast for PDE4 studies) and validate emetogenicity models (e.g., rat pica feeding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 2
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。